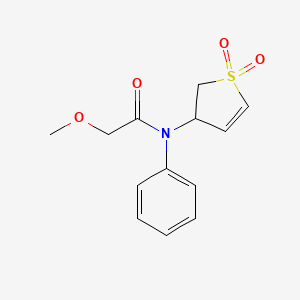

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-18-9-13(15)14(11-5-3-2-4-6-11)12-7-8-19(16,17)10-12/h2-8,12H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEADGJUPIZJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Features

The compound features a thiophene ring with a dioxido substitution, a methoxy group, and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 265.31 g/mol. The presence of the dioxido group is significant as it may influence the compound's reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 265.31 g/mol |

| Density | 1.24 g/cm³ |

| Boiling Point | 321.7ºC at 760 mmHg |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which may contribute to its antimicrobial and antitumor properties.

- Cellular Interaction : It interferes with cellular processes such as DNA replication and protein synthesis, affecting cell viability and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness has been demonstrated in both in vitro and in vivo studies.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed:

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antibacterial activity.

Antitumor Activity

The compound has also been investigated for its potential antitumor effects.

Case Study: Antitumor Activity Assessment

In a recent study involving human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Findings : Treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells.

Therapeutic Potential

Given its biological activities, this compound is being explored for therapeutic applications:

- Antimicrobial Agents : Potential development into new antibiotics to combat resistant bacterial strains.

- Anticancer Drugs : Its ability to inhibit tumor growth positions it as a candidate for cancer therapy.

Future Research Directions

Further studies are required to elucidate the precise mechanisms underlying the compound's biological effects and to explore its efficacy in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide

- Structural Difference : The methoxy group is at the 3-position of the phenyl ring instead of the 2-position.

- Impact: Positional isomerism affects molecular polarity and intermolecular interactions.

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide

- Structural Difference : The phenyl ring has a 3-methyl group, and the acetamide features a trifluoroacetyl group.

- The 3-methyl substituent may improve lipophilicity, influencing membrane permeability .

Heterocyclic and Backbone Modifications

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structural Difference : Replaces the dihydrothiophen-sulfone system with a thiazole ring and introduces dichlorophenyl substitution.

- Impact : The thiazole ring introduces nitrogen-based hydrogen-bonding sites, while chlorine atoms increase hydrophobicity. Crystallographic studies reveal a 61.8° twist between the dichlorophenyl and thiazole rings, affecting packing efficiency and solubility .

Substituted 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides (e.g., 6b, 6c)

- Structural Difference : Incorporates a triazole-linked naphthalene group and nitro-substituted phenyl rings.

- Spectroscopic Comparison :

- IR : The target compound’s carbonyl (C=O) stretch (~1670 cm⁻¹) aligns with analogs like 6b (1682 cm⁻¹). Nitro groups in 6b (1504 cm⁻¹) and 6c (1535 cm⁻¹) introduce additional asymmetric stretching peaks absent in the methoxy-substituted compound .

- NMR : The methoxy proton in the target compound resonates near δ 3.8–4.0 ppm, whereas nitro-substituted analogs (e.g., 6b) show aromatic proton shifts up to δ 8.6 ppm due to electron-withdrawing effects .

Agricultural and Pharmaceutical Analogs

Chloroacetamides (e.g., Alachlor, Pretilachlor)

- Structural Difference : Chlorine substituents and alkyl/alkoxy chains replace the dihydrothiophen-sulfone system.

- Functional Impact : These compounds are herbicides targeting lipid biosynthesis. The absence of sulfur-based rings in alachlor reduces polarity, enhancing soil mobility compared to the sulfone-containing target compound .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Table 2: Crystallographic and Physicochemical Properties

Research Implications

- Synthetic Challenges : The dihydrothiophen-sulfone moiety requires controlled oxidation steps, as seen in sulfone synthesis .

- Biological Potential: Structural analogs with nitro groups (e.g., 6b) show promise in anticancer research, suggesting the target compound’s methoxy group may be optimized for similar activity .

- Environmental Behavior : Unlike chloroacetamide herbicides, the sulfone group may reduce groundwater contamination due to higher polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.